molecular formula C4H9NO2 B2462792 (2R)-2-hydroxy-N-methylpropanamide CAS No. 133930-09-3

(2R)-2-hydroxy-N-methylpropanamide

Cat. No.: B2462792
CAS No.: 133930-09-3
M. Wt: 103.121
InChI Key: BNWQAQKMWJQTQU-GSVOUGTGSA-N
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Description

(2R)-2-Hydroxy-N-methylpropanamide (IUPAC name: this compound) is a chiral amide derivative characterized by a three-carbon backbone with a hydroxyl (-OH) group at the second carbon (R-configuration) and a methyl-substituted amide group (-CONHCH₃). Its molecular formula is C₅H₁₁NO₂, with a molecular weight of 117.15 g/mol.

The compound’s stereochemistry and functional groups contribute to its physicochemical properties, including polarity, hydrogen-bonding capacity, and solubility in polar solvents.

Properties

IUPAC Name

(2R)-2-hydroxy-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(6)4(7)5-2/h3,6H,1-2H3,(H,5,7)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWQAQKMWJQTQU-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133930-09-3
Record name (2R)-2-hydroxy-N-methylpropanamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-hydroxy-N-methylpropanamide typically involves the reaction of ®-2-hydroxypropanoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:

    Starting Materials: ®-2-hydroxypropanoic acid and methylamine.

    Reaction Conditions: The reaction is typically conducted in an aqueous medium at a controlled temperature to prevent racemization.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-hydroxy-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation can yield ®-2-oxopropanoic acid.
  • Reduction can produce ®-2-hydroxy-N-methylpropylamine.
  • Substitution can result in compounds like ®-2-chloro-N-methylpropanamide.

Scientific Research Applications

(2R)-2-hydroxy-N-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (2R)-2-hydroxy-N-methylpropanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and amide groups play crucial roles in these interactions, often forming hydrogen bonds or participating in other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution on the Amide Nitrogen

(a) N-Methoxy-N-methyl vs. N-Methyl Substituents
  • This compound may exhibit enhanced solubility in aqueous media compared to the target compound .
(b) N-Cyclopropyl vs. N-Methyl Substituents
  • (2R)-N-Cyclopropyl-2-(4-hydroxyphenoxy)propanamide (C₁₂H₁₅NO₃, MW 221.25): The cyclopropyl group introduces rigidity and lipophilicity, likely enhancing membrane permeability. The 4-hydroxyphenoxy substituent further increases aromatic interactions, making this compound suitable for targeting hydrophobic binding pockets in enzymes .
(c) N-Phenyl Substituents
  • The thiol (-SH) group at carbon-2 introduces redox activity, contrasting with the hydroxyl group’s hydrogen-bonding role in the target compound .

Functional Group Variations at Carbon-2

(a) Hydroxyl vs. Amino Groups
  • (2R)-2-Amino-N-methoxy-N-methylpropanamide: The amino group (pKa ~9–10) confers basicity, enabling salt formation under acidic conditions. This contrasts with the hydroxyl group (pKa ~15–16), which remains protonated in physiological conditions, affecting solubility and reactivity .
(b) Thioamide vs. Amide
  • 2-(4-Methoxybenzenethio)propanamide : Replacing the carbonyl oxygen with sulfur reduces hydrogen-bonding capacity and increases lipophilicity. Thioamides are less stable toward hydrolysis but may exhibit unique binding affinities in enzyme inhibition .

Bulky and Aromatic Substituents

  • Such modifications are common in drug design to enhance target specificity .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Notable Properties
(2R)-2-Hydroxy-N-methylpropanamide C₅H₁₁NO₂ 117.15 -OH (C2), -CONHCH₃ High polarity, chiral center
(2R)-2-Amino-N-methoxy-N-methylpropanamide C₅H₁₂N₂O₂ 132.16 -NH₂ (C2), -CON(OCH₃)CH₃ Enhanced solubility, basicity
(2R)-N-Cyclopropyl-2-(4-hydroxyphenoxy)propanamide C₁₂H₁₅NO₃ 221.25 -CONHC₃H₅, 4-hydroxyphenoxy Lipophilic, aromatic interactions
2-(4-Methoxybenzenethio)propanamide C₁₀H₁₃NO₂S 211.28 -SC₆H₄OCH₃, -CONH₂ Thioamide, redox-active
(2R)-N,3-Diphenyl-2-sulfanylpropanamide C₁₅H₁₅NOS 265.35 -SH (C2), -CONHC₆H₅, C₆H₅ (C3) Steric bulk, π-π stacking

Research Findings and Implications

  • Steric Effects : Bulky N-substituents (e.g., cyclopropyl, phenyl) improve membrane permeability but may reduce metabolic clearance rates .
  • Hydrogen Bonding: Hydroxyl and amino groups enhance solubility but limit blood-brain barrier penetration compared to thioamides or lipophilic derivatives .
  • Chirality : The R-configuration in the target compound and analogs is critical for enantioselective interactions in biological systems, as seen in related chiral amides .

Notes

  • Availability : this compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or scalability .
  • Contradictions : While thioamides are generally less stable, specific derivatives (e.g., 2-(4-methoxybenzenethio)propanamide) may exhibit tailored stability under controlled conditions .

This analysis integrates structural, functional, and physicochemical comparisons to guide applications in medicinal chemistry and materials science. Further experimental studies are recommended to validate inferred properties.

Biological Activity

(2R)-2-hydroxy-N-methylpropanamide, a chiral amide compound, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C4_4H9_9NO\ and it features a hydroxyl group (-OH) and an amide group (-C(=O)N). These functional groups are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl and amide groups facilitate hydrogen bonding and other non-covalent interactions, which can influence biochemical pathways in living organisms.

Key Mechanisms:

  • Enzyme-Substrate Interactions : The compound can act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, impacting signaling pathways involved in various physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Some studies have reported its effectiveness against certain bacterial strains, suggesting potential use in developing antimicrobial agents.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, indicating potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Properties : Preliminary research suggests it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative disorders.

1. Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. Results demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

2. Anti-inflammatory Research

In a preclinical model of arthritis, this compound significantly reduced markers of inflammation compared to control groups. This suggests its potential utility in managing inflammatory conditions.

3. Neuroprotective Studies

Research investigating the neuroprotective effects of this compound found that it could mitigate cell death in neuronal cultures exposed to oxidative stressors. This opens avenues for further exploration in neurodegenerative disease therapies.

Data Table: Summary of Biological Activities

Activity Type Observed Effects Reference
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryReduction in inflammation markers in arthritis models
NeuroprotectiveMitigation of oxidative stress-induced cell death

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